molecular formula C27H40O6 B14864642 3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24->20 lactone

3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24->20 lactone

Cat. No.: B14864642
M. Wt: 460.6 g/mol
InChI Key: SRCUJKNQZOLYMY-XKQLXXAXSA-N
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Description

3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24->20 lactone is a natural compound isolated from the fungus Ganoderma lucidum. This compound has shown significant antimycobacterial activity, making it a subject of interest in various scientific research fields .

Preparation Methods

3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24->20 lactone can be isolated from Ganoderma lucidum through extraction and purification processes.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24->20 lactone has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24->20 lactone exerts its effects involves the inhibition of bacterial growth. The compound targets specific bacterial enzymes and pathways, disrupting their normal function and leading to the death of the bacterial cells .

Comparison with Similar Compounds

3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24->20 lactone is unique due to its specific structure and biological activity. Similar compounds include:

  • Ganoderic acid Df
  • Ganoderic acid G
  • 20-Hydroxyganoderic acid G
  • Ganoderic acid N
  • Ganoderenic acid A
  • Ganoderenic acid D
  • Methyl ganoderenate D
  • Ganosinensic acid C
  • Ganoderenic acid E
  • Ganoderic acid L
  • Ganoderic acid I
  • Ganoderenic acid C
  • Ganoderenic acid H
  • Ganoderenic acid F
  • Methyl ganoderenate F
  • Ganolactone B
  • Ganoderlactone D
  • Lucidenic acid A
  • Methyl lucidenate A
  • Lucidenic acid E
  • Methyl lucidenate E2
  • Lucidenic acid D2
  • Lucidenic acid C
  • Methyl lucidenate C
  • Lucidenic acid SP1
  • 20 (21)-Dehydrolucidenic acid A
  • Lucidone B .

Properties

Molecular Formula

C27H40O6

Molecular Weight

460.6 g/mol

IUPAC Name

(5R)-5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one

InChI

InChI=1S/C27H40O6/c1-23(2)16-11-14(28)22-21(24(16,3)9-7-18(23)30)15(29)13-25(4)17(12-19(31)27(22,25)6)26(5)10-8-20(32)33-26/h14,16-19,28,30-31H,7-13H2,1-6H3/t14-,16-,17-,18-,19+,24-,25+,26+,27-/m0/s1

InChI Key

SRCUJKNQZOLYMY-XKQLXXAXSA-N

Isomeric SMILES

C[C@@]1(CCC(=O)O1)[C@H]2C[C@H]([C@@]3([C@@]2(CC(=O)C4=C3[C@H](C[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)O

Canonical SMILES

CC1(C(CCC2(C1CC(C3=C2C(=O)CC4(C3(C(CC4C5(CCC(=O)O5)C)O)C)C)O)C)O)C

Origin of Product

United States

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